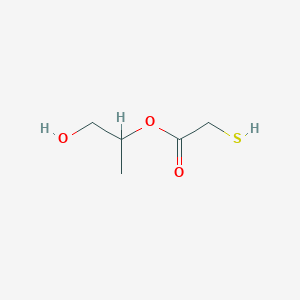![molecular formula C26H24O2Si B12550130 Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane CAS No. 144677-99-6](/img/structure/B12550130.png)
Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane is an organosilicon compound with the molecular formula C14H16O2Si. It is a colorless, clear liquid with a weak characteristic odor and is soluble in organic solvents but insoluble in water . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane can be synthesized through the reaction of diphenylsilanediol with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of di([1,1’-biphenyl]-4-yl)(dimethoxy)silane involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of advanced distillation techniques to separate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form diphenylsilanediol and methanol.
Oxidation: It can be oxidized to form silanols and siloxanes.
Substitution: The methoxy groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles such as amines or alcohols under reflux conditions.
Major Products Formed
Hydrolysis: Diphenylsilanediol and methanol.
Oxidation: Silanols and siloxanes.
Substitution: Substituted silanes with different functional groups.
Applications De Recherche Scientifique
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent for the preparation of diphenylsilylene derivatives of diols by exchange reactions.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of di([1,1’-biphenyl]-4-yl)(dimethoxy)silane involves its ability to form covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other molecules to form stable siloxane bonds. This property makes it useful in surface modification and as a coupling agent in polymer composites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxydiphenylsilane: Similar in structure but lacks the biphenyl group.
Trimethoxysilane: Contains three methoxy groups instead of two.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Uniqueness
Di([1,1’-biphenyl]-4-yl)(dimethoxy)silane is unique due to the presence of the biphenyl group, which imparts specific properties such as increased rigidity and thermal stability. This makes it particularly useful in applications where enhanced mechanical properties are required .
Propriétés
Numéro CAS |
144677-99-6 |
|---|---|
Formule moléculaire |
C26H24O2Si |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
dimethoxy-bis(4-phenylphenyl)silane |
InChI |
InChI=1S/C26H24O2Si/c1-27-29(28-2,25-17-13-23(14-18-25)21-9-5-3-6-10-21)26-19-15-24(16-20-26)22-11-7-4-8-12-22/h3-20H,1-2H3 |
Clé InChI |
XGMVJRAJAULZIM-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)



![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)

![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)


